molecular formula C21H21NO4 B12199013 3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B12199013
M. Wt: 351.4 g/mol
InChI Key: CTRIPEIVIHJKMO-UHFFFAOYSA-N
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Description

3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves the reaction of 7-hydroxycoumarin with primary amines and formaldehyde under Mannich reaction conditions. The reaction is catalyzed by a base such as potassium hydroxide (KOH) or N,N-dimethylaminopyridine (DMAP) and proceeds through electrophilic substitution to form the desired oxazin derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-furylmethyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

14-(furan-2-ylmethyl)-10,16-dioxa-14-azatetracyclo[9.8.0.02,8.012,17]nonadeca-1(11),2(8),12(17),18-tetraen-9-one

InChI

InChI=1S/C21H21NO4/c23-21-17-7-3-1-2-6-15(17)16-8-9-19-18(20(16)26-21)12-22(13-25-19)11-14-5-4-10-24-14/h4-5,8-10H,1-3,6-7,11-13H2

InChI Key

CTRIPEIVIHJKMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CO5

Origin of Product

United States

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